molecular formula C8H10F3N3O B3229155 Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1281440-39-8

Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B3229155
CAS No.: 1281440-39-8
M. Wt: 221.18
InChI Key: YWPTWUKWNVTFMK-UHFFFAOYSA-N
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Description

Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- is a compound that features a piperidine ring substituted with a trifluoromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- typically involves the introduction of the trifluoromethyl group and the oxadiazole ring onto the piperidine core. One common method involves the cyclization of appropriate precursors under specific conditions. The oxadiazole ring can be formed through cyclo-condensation reactions involving appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions that influence the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

3-piperidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5/h5,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPTWUKWNVTFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
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Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
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Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Reactant of Route 4
Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Reactant of Route 5
Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Reactant of Route 6
Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-

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